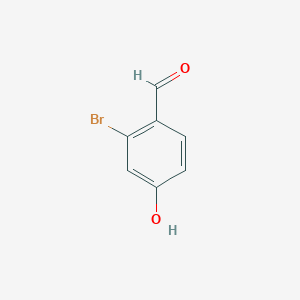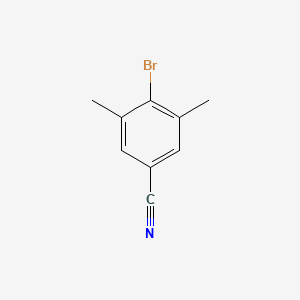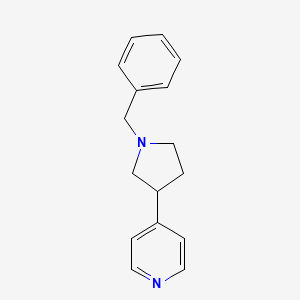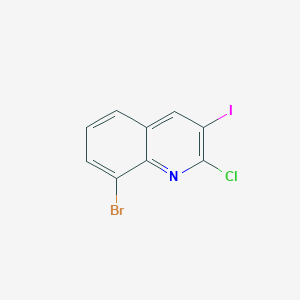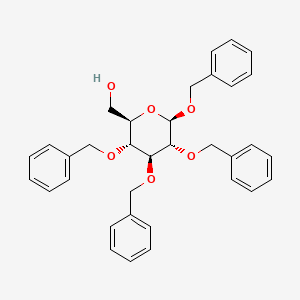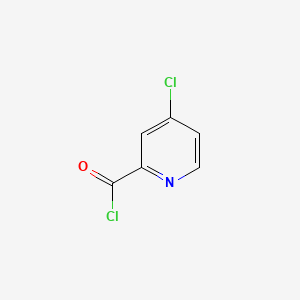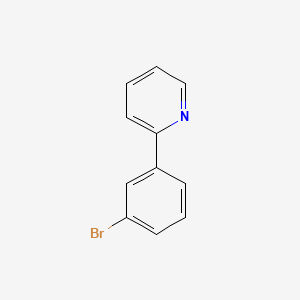
2-(3-Bromophenyl)pyridine
Vue d'ensemble
Description
2-(3-Bromophenyl)pyridine: is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromophenyl group is attached to the second position of the pyridine ring
Applications De Recherche Scientifique
1. Density Functional Theory (DFT) Studies
- DFT Study of 2-(3-Bromophenyl)pyridine Derivatives: A theoretical study using DFT on derivatives of this compound, such as (RS)-(3-bromophenyl) (pyridine-2yl) methanol, has been conducted. This study includes analysis of infrared spectra and molecular electrostatic potential maps to understand the molecule's active sites (Trivedi, 2017).
2. Luminescent Properties and Chemical Reactions
- Luminescence and Catalytic Applications: Research on cyclometalated Pd(II) and Ir(III) complexes involving 2-(4-bromophenyl)pyridine has revealed luminescent properties and potential applications in catalytic processes, including oxidation/Suzuki coupling reactions (Xu et al., 2014).
3. Antibacterial Applications
- Antibacterial Efficacy of Pyridine Chalcones: Studies on pyridine chalcones, which include derivatives of 2-(4-bromophenyl)pyridine, have shown strong antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).
4. Crystallographic and Structural Studies
- Crystal Structure Analysis: Research has focused on the crystal structures of 2-(4-bromophenyl)pyridine derivatives, revealing insights into molecular conformations and intermolecular interactions (Quiroga et al., 2010).
5. Nonlinear Optical Properties
- Nonlinear Optical Material Development: 2-(4-Bromophenyl)pyridine derivatives have been synthesized and studied for their potential as efficient nonlinear optical materials, with specific emphasis on second harmonic generation efficiency and thermal stability (Menezes et al., 2015).
6. Corrosion Inhibition
- Corrosion Inhibition in Acid Medium: Pyridine derivatives, including those with bromophenyl groups, have been studied for their effectiveness as corrosion inhibitors in acidic environments. These studies involve electrochemical methods and molecular dynamics simulations (Saady et al., 2020).
7. Synthesis and Characterization of Polymers
- Polymer Synthesis and Optical Properties: Research has been conducted on the synthesis of copolymers involving 2-(4-bromophenyl)pyridine units. These studies explore the solubility, absorption characteristics, and optical band gap energies of the resulting polymers (Koohmareh et al., 2014).
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 2-bromopyridine
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
The reaction proceeds as follows:
3-bromophenylboronic acid+2-bromopyridine
Propriétés
IUPAC Name |
2-(3-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPFTJXVEBANAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455635 | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-60-8 | |
| Record name | 2-(3-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(3-Bromophenyl)pyridine in the synthesis of platinum(II) complexes?
A1: this compound, often abbreviated as bppy, serves as a key ligand in synthesizing biscyclometalated platinum(II) complexes []. Specifically, it reacts with tris(pentafluorophenyl)borane and a monocyclometalated platinum precursor to yield the complex [Pt(ptpy)(bppy)], where ptpy represents deprotonated 2-(p-tolyl)pyridine []. The presence of the bppy ligand significantly influences the complex's structure and photophysical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
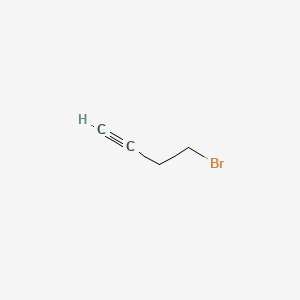
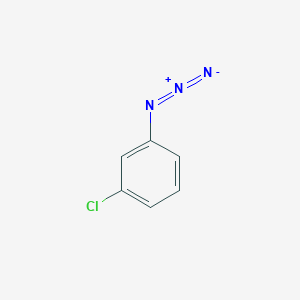
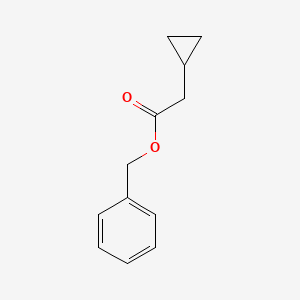
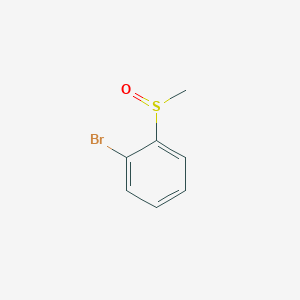
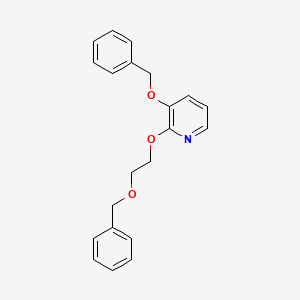
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
